molecular formula C10H13O4P B14145208 Dimethyl 1-phenylethenyl phosphate CAS No. 4202-12-4

Dimethyl 1-phenylethenyl phosphate

Cat. No.: B14145208
CAS No.: 4202-12-4
M. Wt: 228.18 g/mol
InChI Key: OONVRGGBDRDTPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 1-phenylethenyl phosphate is an organophosphorus compound characterized by the presence of a phosphate group attached to a phenylethenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dimethyl 1-phenylethenyl phosphate typically involves the reaction of dimethyl phosphite with phenylacetylene under specific conditions. The reaction is catalyzed by a base, such as sodium hydride, and is carried out in an inert atmosphere to prevent oxidation. The reaction proceeds via a Michael addition mechanism, resulting in the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency. The reaction conditions are optimized to minimize by-products and ensure the scalability of the process.

Chemical Reactions Analysis

Types of Reactions: Dimethyl 1-phenylethenyl phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphates and phosphonates.

    Reduction: Reduction reactions can convert the phosphate group to phosphine oxides.

    Substitution: The phenylethenyl group can undergo electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like bromine or chlorine can be used under controlled conditions.

Major Products Formed: The major products formed from these reactions include phosphonates, phosphine oxides, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Dimethyl 1-phenylethenyl phosphate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphorus-containing compounds.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential as a precursor for the development of new pharmaceuticals.

    Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of dimethyl 1-phenylethenyl phosphate involves its interaction with molecular targets such as enzymes and proteins. The phosphate group can form strong hydrogen bonds and coordinate with metal ions, influencing the activity of various biological pathways. The phenylethenyl moiety can undergo electrophilic and nucleophilic interactions, further modulating its biological effects.

Comparison with Similar Compounds

  • Dimethyl 1-phenylethyl phosphate
  • Dimethyl 1-phenylpropyl phosphate
  • Dimethyl 1-phenylbutyl phosphate

Comparison: Dimethyl 1-phenylethenyl phosphate is unique due to the presence of the ethenyl group, which imparts distinct reactivity compared to its alkyl analogs. The ethenyl group allows for additional reactions such as polymerization and cycloaddition, which are not possible with the alkyl derivatives. This makes this compound a versatile compound in synthetic chemistry and industrial applications.

Properties

CAS No.

4202-12-4

Molecular Formula

C10H13O4P

Molecular Weight

228.18 g/mol

IUPAC Name

dimethyl 1-phenylethenyl phosphate

InChI

InChI=1S/C10H13O4P/c1-9(10-7-5-4-6-8-10)14-15(11,12-2)13-3/h4-8H,1H2,2-3H3

InChI Key

OONVRGGBDRDTPQ-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(OC)OC(=C)C1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.